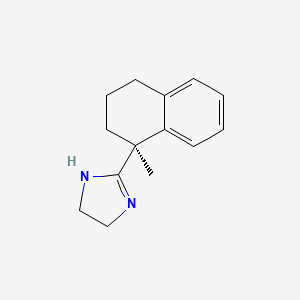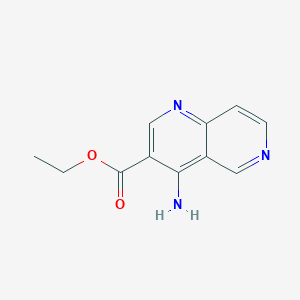
3,3-Dimethyl-4-(trifluoromethyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-二甲基-4-(三氟甲基)吲哚啉是一种合成的有机化合物,属于吲哚啉类。吲哚啉是双环化合物,包含一个苯环与一个吡咯环稠合。该化合物中三氟甲基和二甲基的存在使其因其独特的电子和空间性质而对各种化学和生物应用特别有意义。
准备方法
合成路线和反应条件
3,3-二甲基-4-(三氟甲基)吲哚啉的合成通常涉及吲哚衍生物的官能化。一种常见的方法是使用三氟甲基次氟酸 (CF₃OF) 或 Selectfluor 对吲哚进行亲电氟化。 例如,用三氟甲基次氟酸在 CF₃Cl 中低温处理 N-酰基吲哚可以得到氟化吲哚啉衍生物 .
工业生产方法
该化合物的工业生产可能涉及从容易获得的芳基碘化物开始的多步合成。 该过程包括形成中间化合物,然后进行官能团转化以引入三氟甲基和二甲基 .
化学反应分析
反应类型
3,3-二甲基-4-(三氟甲基)吲哚啉可以发生各种化学反应,包括:
亲电取代: 由于吲哚啉环富含电子,它很容易参与亲电取代反应。
氧化和还原: 该化合物可以在适当的条件下被氧化或还原以形成不同的衍生物。
亲核取代: 三氟甲基可以在特定条件下被亲核试剂取代。
常用试剂和条件
亲电氟化: 通常使用三氟甲基次氟酸 (CF₃OF) 和 Selectfluor 等试剂。
氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等氧化剂。
还原: 使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
主要产物
科学研究应用
3,3-二甲基-4-(三氟甲基)吲哚啉在科学研究中具有广泛的应用:
化学: 它用作合成复杂有机分子的构建块,并用作各种有机转化的试剂。
生物学: 该化合物的衍生物已显示出作为抗病毒、抗癌和抗菌剂的潜力.
医药: 正在探索其潜在的治疗应用,包括作为特定酶和受体的抑制剂。
作用机制
3,3-二甲基-4-(三氟甲基)吲哚啉的作用机制涉及其与酶和受体等分子靶标的相互作用。三氟甲基增强了该化合物与这些靶标的结合亲和力,从而导致特定的生物学效应。 确切的途径和分子靶标取决于化合物的特定应用和衍生物 .
相似化合物的比较
类似化合物
3,3-二甲基吲哚啉: 缺少三氟甲基,导致不同的电子性质。
4-(三氟甲基)吲哚啉: 缺少二甲基,影响其空间和电子特性。
3,3-二甲基-4-(氟甲基)吲哚啉: 包含氟甲基而不是三氟甲基,导致不同的反应性和应用。
独特性
3,3-二甲基-4-(三氟甲基)吲哚啉的独特之处在于三氟甲基和二甲基同时存在,赋予其独特的电子和空间性质。 这使其对于需要特定反应性和结合特性的应用特别有价值 .
属性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-(trifluoromethyl)-1,2-dihydroindole |
InChI |
InChI=1S/C11H12F3N/c1-10(2)6-15-8-5-3-4-7(9(8)10)11(12,13)14/h3-5,15H,6H2,1-2H3 |
InChI 键 |
VZVYKMGHUHOIBU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=CC=CC(=C21)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)











